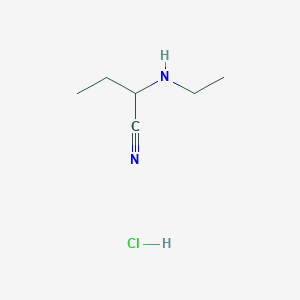

2-(Ethylamino)butanenitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

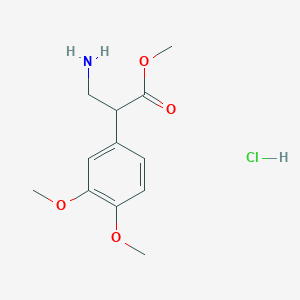

2-(Ethylamino)butanenitrile hydrochloride is an organic compound with the molecular formula C6H13ClN2 and a molecular weight of 148.64 . It appears as a powder and is typically stored at room temperature .

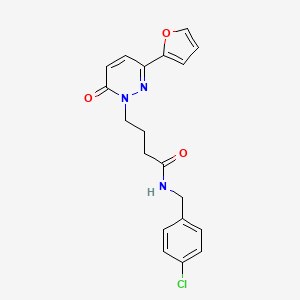

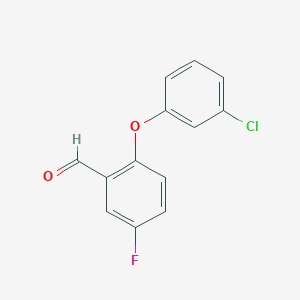

Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)butanenitrile hydrochloride can be represented by the SMILES notation: CCC(C#N)NCC.Cl . The InChI key for this compound is OSFIALBHIKKUSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Ethylamino)butanenitrile hydrochloride is a powder that is stored at room temperature . Its molecular weight is 148.64 .Relevant Papers A paper titled “Pilot Test of Water-Lean Solvent of 2-(Ethylamino) Ethanol, 1-Methyl-2-Pyrrolidinone, and Water for Post-Combustion CO2 Capture” discusses the use of a water-lean solvent of 2-(ethylamino) ethanol for CO2 capture . This might provide some insights into potential applications of 2-(Ethylamino)butanenitrile hydrochloride. Another paper titled “Effects of 4-Ethylamino-2-butynyl(2-cyclohexyl-2-phenyl)glycolate Hydrochloride, a Metabolite of Oxybutynin, on Bladder Specimens and Rhythmic Bladder Contraction in Rats in Comparison With Oxybutynin” discusses the effects of a related compound on bladder specimens and rhythmic bladder contraction in rats .

Wissenschaftliche Forschungsanwendungen

Nitroxide-Mediated Polymerization

Nitroxide-mediated polymerization (NMP) of 2-(diethylamino)ethyl methacrylate (DEAEMA) with acrylonitrile in water demonstrates the application of related compounds in polymer science. This process, performed at 90 °C and atmospheric pressure using specific alkoxyamines, shows controlled polymerization with low molar dispersity and significant livingness (Darabi et al., 2015).

Synthesis of Poly(N-isopropylacrylamide)

The synthesis of poly(N-isopropylacrylamide) (PNIPAM) using a chloropropionamide derivative featuring an azido group is another example. This method demonstrates the formation of PNIPAM with various end-groups, adjusting its thermoresponsivity and highlighting the versatility of these chemical compounds in polymer synthesis (Narumi et al., 2008).

Biological Production of Chemical Feedstocks

2-(Ethylamino)butanenitrile hydrochloride derivatives are relevant in the bioconversion of natural resources for chemical feedstock production. For instance, the biological production of 2,3-butanediol, a key chemical feedstock, involves microbial formation from natural resources, highlighting the compound's importance in bio-based chemical production (Syu, 2001).

Alzheimer's Disease Research

In medical research, derivatives of 2-(Ethylamino)butanenitrile hydrochloride, such as [18F]FDDNP, have been used in positron emission tomography to study Alzheimer's disease. This research provides insights into the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).

Synthesis of Anticancer Compounds

The synthesis of new 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile, and their subsequent evaluation for anticancer properties, showcases the potential of related compounds in developing novel therapeutic agents (Mansour et al., 2021).

Development of New Synthesis Methods

Research on the synthesis of N-benzoyl L-acosamine using derivatives of 2-(Ethylamino)butanenitrile hydrochloride illustrates the compound's role in creating new synthesis pathways for complex organic compounds (Hiyama et al., 1984).

Eigenschaften

IUPAC Name |

2-(ethylamino)butanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-6(5-7)8-4-2;/h6,8H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFIALBHIKKUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)butanenitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)

![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)

![6-Methyl-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2691537.png)

![1-(2-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2691538.png)